molecular formula C15H12N2O3 B11513281 5-(4-Acetyl-phenylazo)-2-hydroxy-benzaldehyde

5-(4-Acetyl-phenylazo)-2-hydroxy-benzaldehyde

Cat. No.: B11513281
M. Wt: 268.27 g/mol
InChI Key: WQPXRUWBQKHTQJ-UHFFFAOYSA-N
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Description

5-(4-Acetyl-phenylazo)-2-hydroxy-benzaldehyde is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is notable for its unique structure, which includes both an azo group and a hydroxybenzaldehyde moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-(4-Acetyl-phenylazo)-2-hydroxy-benzaldehyde typically involves the diazotization of 4-acetyl aniline followed by a coupling reaction with 2-hydroxybenzaldehyde. The reaction conditions often include the use of acidic or basic media to facilitate the diazotization and coupling processes. Industrial production methods may involve large-scale batch or continuous processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-(4-Acetyl-phenylazo)-2-hydroxy-benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-Acetyl-phenylazo)-2-hydroxy-benzaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound can be used in the study of enzyme kinetics and as a probe for biological assays.

    Industry: The compound is used in the production of dyes, pigments, and other colorants due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-(4-Acetyl-phenylazo)-2-hydroxy-benzaldehyde involves its ability to undergo various chemical transformations. The azo group can participate in redox reactions, while the hydroxybenzaldehyde moiety can form Schiff bases with amines. These interactions allow the compound to act as a versatile intermediate in various chemical processes. Molecular targets and pathways involved include enzyme inhibition and interaction with nucleophiles and electrophiles.

Comparison with Similar Compounds

Similar compounds to 5-(4-Acetyl-phenylazo)-2-hydroxy-benzaldehyde include other azo compounds such as:

  • 4-(4-Acetyl-phenylazo)-2-hydroxybenzoic acid
  • 4-(4-Acetyl-phenylazo)-2-hydroxybenzyl alcohol
  • 4-(4-Acetyl-phenylazo)-2-hydroxybenzamide These compounds share the azo group and hydroxybenzene structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

5-[(4-acetylphenyl)diazenyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C15H12N2O3/c1-10(19)11-2-4-13(5-3-11)16-17-14-6-7-15(20)12(8-14)9-18/h2-9,20H,1H3

InChI Key

WQPXRUWBQKHTQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O

Origin of Product

United States

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